Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-
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Overview
Description
Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- is a compound with a molecular formula of C10H11N3O2S It is a derivative of thienopyrimidine, a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- typically involves the reaction of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine with acetic acid. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. For example, the amino compound can be reacted with phenyl isothiocyanate to form a thiourea derivative, which can then undergo cyclization in the presence of bromine in acetic acid solution to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a solid form suitable for further use .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- include other thienopyrimidine derivatives, such as:
- 2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetic acid
- 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
- (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-hydrazine .
Uniqueness
What sets acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]- apart from similar compounds is its specific structure, which may confer unique biological activities and chemical reactivity. Its combination of amino and thio groups, along with the thienopyrimidine core, makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
177355-93-0 |
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Molecular Formula |
C10H11N3O2S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C10H11N3O2S2/c1-4-5(2)17-9-7(4)8(11)12-10(13-9)16-3-6(14)15/h3H2,1-2H3,(H,14,15)(H2,11,12,13) |
InChI Key |
PSMZZJQQSGKUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)O)C |
Origin of Product |
United States |
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